molecular formula C21H29NO B12778286 N,N-Diethyl-2-(p-phenethylphenoxy)propylamine CAS No. 114160-98-4

N,N-Diethyl-2-(p-phenethylphenoxy)propylamine

Cat. No.: B12778286
CAS No.: 114160-98-4
M. Wt: 311.5 g/mol
InChI Key: IIBUENHBHRGOND-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(p-phenethylphenoxy)propylamine is an organic compound with the molecular formula C21H29NO and a molecular weight of 311.46106 g/mol . This compound is known for its unique chemical structure, which includes a phenethyl group attached to a phenoxy group, further connected to a propylamine chain. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(p-phenethylphenoxy)propylamine typically involves the reaction of 2-(p-phenethylphenoxy)propylamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(p-phenethylphenoxy)propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N,N-Diethyl-2-(p-phenethylphenoxy)propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(p-phenethylphenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-(p-phenoxy)propylamine
  • N,N-Diethyl-2-(p-phenethylphenoxy)ethylamine
  • N,N-Diethyl-2-(p-phenethylphenoxy)butylamine

Uniqueness

N,N-Diethyl-2-(p-phenethylphenoxy)propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

114160-98-4

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-(2-phenylethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C21H29NO/c1-4-22(5-2)17-18(3)23-21-15-13-20(14-16-21)12-11-19-9-7-6-8-10-19/h6-10,13-16,18H,4-5,11-12,17H2,1-3H3

InChI Key

IIBUENHBHRGOND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

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